Boc-ThionoPhe-1-(6-nitro)benzotriazolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Stability and Synthesis Strategies
Boc-ThionoPhe-1-(6-nitro)benzotriazolide is related to the stability and compatibility of certain thiol protecting groups in peptide synthesis. Matsueda et al. (1992) demonstrated the stability of the 3-nitro-2-pyridinesulfenyl (Npys) thiol protecting group against 1-hydroxy-benzotriazole (HOBt), confirming its compatibility with Boc-benzyl-based solid-phase synthesis strategies. This suggests that Boc-ThionoPhe-1-(6-nitro)benzotriazolide could be stable in similar chemical environments (Matsueda et al., 1992).
Tautomerism in Solution
Research on tautomerism of benzotriazole derivatives, including those with nitro substituents, provides insights into their behavior in various solvents. Boyle and Jones (1973) found that in aqueous solutions, benzotriazole 1-oxide and its nitro-derivatives exist largely in the N-oxide forms, while in ethanol, they predominantly exist in the N-hydroxy-forms. This indicates that Boc-ThionoPhe-1-(6-nitro)benzotriazolide could exhibit similar tautomerism in different solvents (Boyle & Jones, 1973).
Synthesis and Derivatives
Kamel et al. (1966) described the synthesis of 1-methyl-7-nitro-benzotriazole and its derivatives. This indicates the potential for synthesizing various derivatives of Boc-ThionoPhe-1-(6-nitro)benzotriazolide, which could have diverse applications in scientific research (Kamel et al., 1966).
Antifungal Activity
Dabhade (2013) investigated the antifungal activity of benzotriazole derivatives, including 1-hydroxy-6-nitro benzotriazole. This suggests that Boc-ThionoPhe-1-(6-nitro)benzotriazolide could potentially have antifungal properties, which could be of interest in biomedical research (Dabhade, 2013).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHVWLHXKQIRS-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444572 |
Source
|
Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |
CAS RN |
184951-87-9 |
Source
|
Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.